molecular formula C20H19N5 B13900638 4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

Cat. No.: B13900638
M. Wt: 329.4 g/mol
InChI Key: HCYNYTFWABXHAC-UHFFFAOYSA-N
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Description

4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with piperidine and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline typically involves the construction of the pyrazolo[3,4-b]pyridine ring followed by its functionalization. One common method starts with the formation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones. This intermediate is then cyclized with pyridine derivatives under acidic conditions to form the pyrazolo[3,4-b]pyridine core . The quinoline ring can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline

InChI

InChI=1S/C20H19N5/c1-2-8-25(9-3-1)19-6-7-21-18-5-4-14(11-17(18)19)15-10-16-13-23-24-20(16)22-12-15/h4-7,10-13H,1-3,8-9H2,(H,22,23,24)

InChI Key

HCYNYTFWABXHAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)C4=CN=C5C(=C4)C=NN5

Origin of Product

United States

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